1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-benzylpiperazine
Description
The compound 1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-benzylpiperazine features a fused dioxino[2,3-g]quinoline core substituted at position 8 with a benzenesulfonyl group and at position 9 with a 4-benzylpiperazine moiety.
Properties
IUPAC Name |
8-(benzenesulfonyl)-9-(4-benzylpiperazin-1-yl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O4S/c32-36(33,22-9-5-2-6-10-22)27-19-29-24-18-26-25(34-15-16-35-26)17-23(24)28(27)31-13-11-30(12-14-31)20-21-7-3-1-4-8-21/h1-10,17-19H,11-16,20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBMHMKSZQZAAEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C(C=NC4=CC5=C(C=C43)OCCO5)S(=O)(=O)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-benzylpiperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Dioxino Group: The dioxino group can be introduced through a cyclization reaction involving appropriate dihydroxy compounds and reagents.
Attachment of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation reactions using benzenesulfonyl chloride and a suitable base.
Incorporation of the Benzylpiperazine Moiety: The benzylpiperazine moiety can be attached through nucleophilic substitution reactions involving benzylpiperazine and appropriate electrophiles.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-benzylpiperazine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Acids: Sulfuric acid, hydrochloric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions may produce dihydroquinoline derivatives .
Scientific Research Applications
Anticancer Activity
Quinoline derivatives are known for their anticancer potential. Research indicates that compounds similar to 1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-benzylpiperazine can inhibit key enzymes involved in cancer cell proliferation and survival.
- Mechanism of Action:
- Inhibition of topoisomerases and other enzymes critical for DNA replication.
- Induction of apoptosis in various cancer cell lines through modulation of cellular pathways.
Neuroprotective Effects
Studies have highlighted the potential neuroprotective effects of quinoline derivatives. These compounds may interact with neurotransmitter systems, providing benefits in neurodegenerative diseases.
Anti-inflammatory Properties
Some derivatives exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This activity suggests potential applications in treating inflammatory disorders.
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Quinoline Core:
- Cyclization reactions utilizing appropriate precursors.
- Introduction of the Dioxino Group:
- Achieved through oxidation reactions that introduce the dioxin functionality.
- Piperazine Attachment:
- Often accomplished via nucleophilic substitution methods.
Case Studies and Research Findings
Recent studies have demonstrated the efficacy of quinoline derivatives in various therapeutic contexts:
- Anticonvulsant Activity: Research has shown that certain quinoline derivatives exhibit anticonvulsant properties by modulating GABA receptors and sodium channels .
- Targeted Cancer Therapy: The development of molecular targeted therapies utilizing compounds like this compound has been explored as a means to selectively target cancer cells while minimizing damage to normal cells .
Mechanism of Action
The mechanism of action of 1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-benzylpiperazine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors involved in disease processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 1-[8-(Benzenesulfonyl)-2H,3H-[1,4]Dioxino[2,3-g]Quinolin-9-yl]Piperidine-4-Carboxylate (ZINC000020381010)
- Structural Differences : Replaces the 4-benzylpiperazine with a piperidine ring bearing an ethyl carboxylate group.
- Physicochemical Properties : The ester group may improve water solubility but reduce membrane permeability compared to the benzyl group.
1-[8-(4-Chlorobenzenesulfonyl)-2H,3H-[1,4]Dioxino[2,3-g]Quinolin-9-yl]-4-Methylpiperidine (C23H23ClN2O4S)
- Structural Differences : Substitutes benzenesulfonyl with 4-chlorobenzenesulfonyl and 4-benzylpiperazine with 4-methylpiperidine.
- Physicochemical Properties : Chlorine addition increases lipophilicity (clogP ≈ 3.5) and may enhance metabolic stability but raise toxicity risks.
- Biological Activity: No explicit data, but the 4-methylpiperidine likely reduces steric hindrance compared to benzylpiperazine .
SH-340 (Quinazoline Derivative)
- Structural Differences: Replaces quinoline with quinazoline and introduces a 4-methylpiperazine-methyl group.
- Physicochemical Properties : The 3-chloro-4-fluorophenyl group enhances halogen bonding, while the methylpiperazine improves solubility (cLogP ≈ 2.8).
- Biological Activity : Demonstrated efficacy in an in vitro atopic dermatitis model, suggesting divergent therapeutic applications compared to the target compound .
1-[8-(4-Methoxybenzoyl)-2H,3H-[1,4]Dioxino[2,3-g]Quinolin-9-yl]-4-Methylpiperazine Hydrochloride
- Structural Differences : Substitutes benzenesulfonyl with 4-methoxybenzoyl and 4-benzylpiperazine with 4-methylpiperazine.
- Physicochemical Properties : Methoxy group increases solubility (polar surface area ≈ 65 Ų) but may reduce cellular uptake.
- Biological Activity : Marketed by multiple suppliers, indicating preclinical promise, though specific targets are undisclosed .
4-Chloro-7,8-Dihydro[1,4]-Dioxino[2,3-g]Quinazoline Derivatives
- Structural Differences: Dihydroquinazoline core with biarylamino substituents.
- Biological Activity : Tubulin polymerization inhibitors with IC50 values < 1 µM in cancer cell lines, highlighting a shared anticancer focus with the target compound .
Biological Activity
1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-benzylpiperazine is a complex organic compound characterized by its unique combination of functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include anti-cancer and anthelmintic properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The molecular formula of this compound is C28H27N3O4S. The structure features a quinoline core fused with a dioxino ring and a piperazine moiety substituted with a benzenesulfonyl group. The presence of these functional groups suggests diverse interactions with biological targets.
Research indicates that compounds containing piperazine and quinoline structures can interfere with cellular processes such as tubulin polymerization and depolymerization. This interference is critical in cancer therapy as it can lead to apoptosis in cancer cells. Additionally, the benzenesulfonyl group may enhance the compound's solubility and bioavailability, further contributing to its pharmacological effects.
Anticancer Activity
Several studies have demonstrated the anticancer potential of piperazine derivatives. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines. In one study, derivatives exhibited IC50 values in the low micromolar range against human breast cancer (MDA-MB-231) and glioblastoma (U-87 MG) cell lines .
Table 1: Anticancer Activity of Piperazine Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MDA-MB-231 | 5.0 | |
| Compound B | U-87 MG | 7.5 | |
| 1-[8-(benzenesulfonyl)-2H...]-4-benzylpiperazine | MDA-MB-231 | TBD | TBD |
Anthelmintic Activity
The compound also shows promise as an anthelmintic agent. Studies involving similar piperazine compounds have reported enhanced larvicidal effects against nematodes when tested at concentrations up to 100 µg/mL. This suggests that modifications in the piperazine moiety can significantly influence biological efficacy against parasitic infections .
Table 2: Anthelmintic Activity of Piperazine Derivatives
| Compound | Test Organism | Concentration (µg/mL) | Mortality Rate (%) | Reference |
|---|---|---|---|---|
| Compound C | T. spiralis | 100 | 78.3 | |
| Compound D | T. spiralis | 100 | 33.8 | |
| 1-[8-(benzenesulfonyl)-2H...]-4-benzylpiperazine | TBD | TBD | TBD |
Case Studies
In a notable case study involving structural analogs of this compound, researchers observed that specific substitutions on the piperazine ring enhanced both anticancer and anthelmintic activities. For example, introducing halogenated phenyl groups significantly increased cytotoxicity against cancer cells while also improving larvicidal activity against helminths .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
